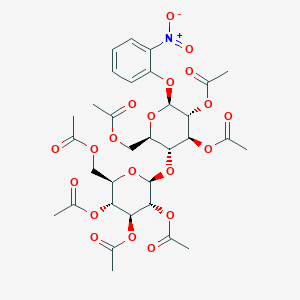

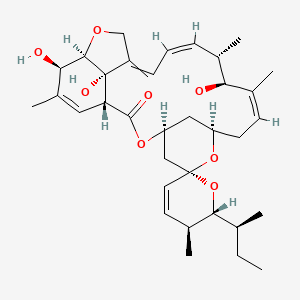

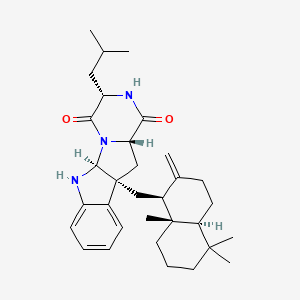

Avermectin B1a aglycone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avermectin B1a aglycone is a semi-synthetic macrocyclic lactone antibiotic derived from Streptomyces avermitilis. It is a widely used insecticide, acaricide and anthelmintic, and has been used in the treatment of a wide range of diseases, including onchocerciasis and lymphatic filariasis. Avermectin B1a aglycone is an important tool in the control of insect pests and parasites, and its broad spectrum of action makes it an attractive choice for many applications.

科学的研究の応用

Anthelmintic Agent

Avermectins, including Avermectin B1a, are potent anthelmintic agents produced by Streptomyces avermitilis . They display high potency and broad-spectrum activity against a variety of parasites .

Insecticidal Activity

Among the eight components of Avermectins, B1a exhibits the highest insecticidal activity . This makes it a valuable tool in pest control and management.

Anticancer Activity

Recent studies have shown that Avermectin B1a also has anticancer activities . It can be used in the treatment of several metabolic disorders .

Antidiabetic Activity

Avermectin B1a has been found to have antidiabetic properties . This opens up new possibilities for its use in the treatment of diabetes.

Antiviral Activity

Avermectin B1a also exhibits antiviral activities . This makes it a potential candidate for the development of new antiviral drugs.

Lead Compound for Pesticides

Avermectin B1a can be used as a lead compound for the development of pesticides . This is due to its potent insecticidal activity.

Neurological Effects

Avermectin B1a aglycone has been found to prevent seizures induced by pentylenetetrazole (PTZ) in mice . This suggests potential applications in the field of neurology.

Industrial Production

Efforts are being made to enhance the production of Avermectin B1a, particularly in the high-yielding industrial strain A229 . This involves engineering aveC and precursor supply genes .

作用機序

- Avermectins work by amplifying the effects of glutamate on invertebrate-specific gated chloride channels, which leads to hyperpolarization of muscle and nerve fibers .

- By reducing muscle membrane resistance, it prevents the transmission of electrical impulses, ultimately paralyzing the pests and parasites .

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEUIYGDSWMLCR-AFVSOJIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156588893 | |

Q & A

Q1: What is the significance of the "Final Coupling Reactions" mentioned in one of the research papers?

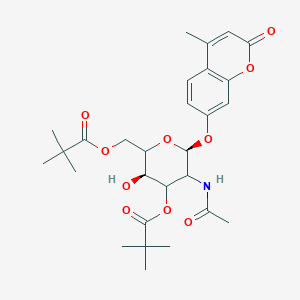

A1: The research paper titled "Total Synthesis of Avermectin B1a: Final Coupling Reactions and the Total Synthesis of Avermectin B1a Aglycone" [] focuses on the final steps in chemically synthesizing Avermectin B1a. The "Final Coupling Reactions" likely refer to the joining of the Avermectin B1a aglycone (the core non-sugar part of the molecule) with the carbohydrate portion (specifically a disaccharide called oleandrose) to create the complete Avermectin B1a molecule. This is a crucial step as it mimics the natural biosynthesis and confirms the overall synthetic strategy's success. []

Q2: Can you elaborate on the significance of the "Carbohydrate Bis-Oleandrose Fragment" mentioned in the context of Avermectin B1a aglycone?

A2: The "Carbohydrate Bis-Oleandrose Fragment" is a key component of the complete Avermectin B1a molecule. This disaccharide, composed of two oleandrose sugar units, is attached to the Avermectin B1a aglycone. The research paper "Total Synthesis of Avermectin B1a: Synthesis of the Carbohydrate Bis-Oleandrose Fragment and Coupling to the Avermectin B1a Aglycone" [] likely details the specific steps involved in synthesizing this complex sugar fragment and its subsequent attachment to the aglycone. Understanding the synthesis and attachment of this carbohydrate component is critical as it can significantly influence the biological activity and pharmacological properties of the final Avermectin B1a molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)